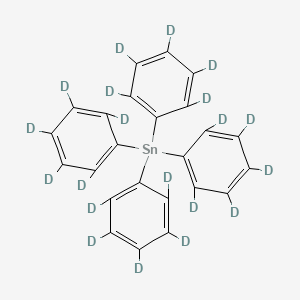

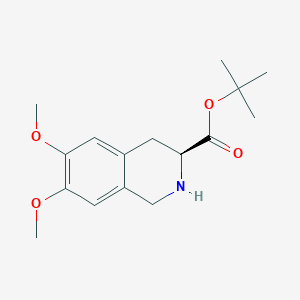

![molecular formula C₁₂H₁₈N₂O₂ B1146821 1-[4-(Methoxymethoxy)phenyl]piperazine CAS No. 1246818-74-5](/img/structure/B1146821.png)

1-[4-(Methoxymethoxy)phenyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methoxymethoxy)phenyl]piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been widely used in scientific research due to its potential pharmacological properties. MeOPP has been shown to have a wide range of biological activities, including antipsychotic, anxiolytic, and antidepressant effects.

Scientific Research Applications

Serotonin Antagonist Properties : 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, an analogue, is a high-affinity ligand for 5-HT1A serotonin receptors, with potential use as an antagonist. Structural modifications have been made to improve selectivity over alpha 1-adrenergic sites (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).

Potential in Cocaine Abuse Treatment : Hydroxylated derivatives of related compounds showed significant binding affinity to dopamine transporters (DAT), suggesting their potential as long-acting agents for treating cocaine abuse (Hsin, Dersch, Baumann, Stafford, Glowa, Rothman, Jacobson, & Rice, 2002).

HIV-1 Reverse Transcriptase Inhibitors : Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine were found to be potent inhibitors of HIV-1 reverse transcriptase, with modifications to the aryl moiety improving potency (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

Antimalarial Activity : Derivatives of 1-(4-methoxycinnamoyl)-4-(5-phenyl-4-oxo-2-oxazolin-2-yl)piperazine were synthesized and found to be active against Plasmodium berghei, showing potential as antimalarials (Herrin, Pauvlik, Schuber, & Geiszler, 1975).

Anticonvulsant and Antimicrobial Activities : Mannich bases of substituted piperazine derivatives exhibited potential anticonvulsant activity, with certain compounds showing protective effects against maximal electroshock seizure (MES) and antimicrobial activity against bacteria and fungi (Aytemir, Çalış, & Özalp, 2004).

Crystal Structure Analysis : Crystal structure studies of 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives provided insights into their molecular structure and potential reactive sites (Kumara, Harish, Shivalingegowda, Tandon, Mohana, & Lokanath, 2017).

Biosynthesis and Identification of Metabolites : The biosynthesis of a piperazine N-oxide/N-glucuronide metabolite of Lu AA21004 was described, with implications for the treatment of depression (Uldam, Juhl, Pedersen, & Dalgaard, 2011).

PET Radiotracers for Oncology : Novel analogues of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine were explored for their potential use in positron emission tomography (PET) radiotracers in oncology (Abate, Niso, Lacivita, Mosier, Toscano, Perrone, 2011).

Properties

IUPAC Name |

1-[4-(methoxymethoxy)phenyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-15-10-16-12-4-2-11(3-5-12)14-8-6-13-7-9-14/h2-5,13H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWKBRULROYORK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Phenyl-(4-sulfonatophenyl)phosphanyl]benzenesulfonate;hydrate](/img/structure/B1146759.png)

![Diphenyl[(trimethylstannyl)methyl]silane](/img/structure/B1146760.png)